molecular formula C21H23NO6 B3505428 Dimethyl 2-[[2-(2,4,5-trimethylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate

Dimethyl 2-[[2-(2,4,5-trimethylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate

Cat. No.: B3505428
M. Wt: 385.4 g/mol
InChI Key: NKBNCAAHCOULKY-UHFFFAOYSA-N
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Description

Dimethyl 2-[[2-(2,4,5-trimethylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[[2-(2,4,5-trimethylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the core benzene-1,4-dicarboxylate structureCommon reagents used in these reactions include acyl chlorides, amines, and methanol, under conditions such as reflux or catalytic environments .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[[2-(2,4,5-trimethylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-[[2-(2,4,5-trimethylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl 2-[[2-(2,4,5-trimethylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways. The exact mechanism can vary depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-[[2-(2,4,5-trimethylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate is unique due to its specific substitution pattern and the presence of the 2,4,5-trimethylphenoxy group. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

IUPAC Name

dimethyl 2-[[2-(2,4,5-trimethylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-12-8-14(3)18(9-13(12)2)28-11-19(23)22-17-10-15(20(24)26-4)6-7-16(17)21(25)27-5/h6-10H,11H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBNCAAHCOULKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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